molecular formula C11H23N B077881 Ethylamine, N-(1-butylpentylidene)- CAS No. 10599-82-3

Ethylamine, N-(1-butylpentylidene)-

Cat. No. B077881
CAS RN: 10599-82-3
M. Wt: 169.31 g/mol
InChI Key: QWQOLTQUDPECSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylamine, N-(1-butylpentylidene)-, also known as EBPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBPC belongs to the class of Schiff bases, which are widely used in organic synthesis, medicinal chemistry, and material science.

Mechanism Of Action

The mechanism of action of Ethylamine, N-(1-butylpentylidene)- is not well understood. However, it is believed that the compound may act as a reactive intermediate in organic reactions, facilitating the formation of new compounds. In biological systems, Ethylamine, N-(1-butylpentylidene)- may interact with cellular components such as enzymes, proteins, and DNA, leading to changes in cellular functions.

Biochemical And Physiological Effects

Ethylamine, N-(1-butylpentylidene)- has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its potential as an antimicrobial agent against various bacterial strains. Ethylamine, N-(1-butylpentylidene)- has also been found to possess anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

Ethylamine, N-(1-butylpentylidene)- has several advantages for use in lab experiments. It is easy to synthesize, highly pure, and stable under normal laboratory conditions. However, its limitations include low solubility in water, which may limit its use in certain biological assays. Moreover, the mechanism of action of Ethylamine, N-(1-butylpentylidene)- is not well understood, which may hinder its use in some research applications.

Future Directions

There are several future directions for the research on Ethylamine, N-(1-butylpentylidene)-. Firstly, the mechanism of action of the compound needs to be elucidated to better understand its potential applications in various fields. Secondly, the biological activities of Ethylamine, N-(1-butylpentylidene)- need to be further explored to identify its potential as a therapeutic agent. Thirdly, the synthesis of new organic compounds using Ethylamine, N-(1-butylpentylidene)- as a catalyst needs to be investigated. Lastly, the development of new methods for the synthesis and purification of Ethylamine, N-(1-butylpentylidene)- may lead to improved yields and purity of the compound.
Conclusion:
In conclusion, Ethylamine, N-(1-butylpentylidene)- is a chemical compound that has shown promising results in various scientific research applications. Its easy synthesis, high purity, and stability make it an attractive candidate for use in lab experiments. However, its low solubility in water and limited understanding of its mechanism of action may limit its use in certain research applications. Future research on Ethylamine, N-(1-butylpentylidene)- should focus on elucidating its mechanism of action, exploring its biological activities, and developing new methods for its synthesis and purification.

Synthesis Methods

Ethylamine, N-(1-butylpentylidene)- can be synthesized by the condensation reaction of ethylamine and 1-butylpentan-1-one. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The product is obtained in high yield and purity by simple workup procedures. The chemical structure of Ethylamine, N-(1-butylpentylidene)- is confirmed by various spectroscopic techniques such as IR, NMR, and Mass spectrometry.

Scientific Research Applications

Ethylamine, N-(1-butylpentylidene)- has shown promising results in various scientific research applications. It has been studied for its potential use in the synthesis of new organic compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. Ethylamine, N-(1-butylpentylidene)- has also been explored for its biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

properties

CAS RN

10599-82-3

Product Name

Ethylamine, N-(1-butylpentylidene)-

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-ethylnonan-5-imine

InChI

InChI=1S/C11H23N/c1-4-7-9-11(12-6-3)10-8-5-2/h4-10H2,1-3H3

InChI Key

QWQOLTQUDPECSU-UHFFFAOYSA-N

SMILES

CCCCC(=NCC)CCCC

Canonical SMILES

CCCCC(=NCC)CCCC

Origin of Product

United States

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